Fmoc-Tyr(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide
Fmoc-Tyr(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide
Executive Summary
The synthesis of phosphopeptides is a critical capability in modern drug discovery, enabling the study of protein-tyrosine kinases (PTKs), phosphatases (PTPs), and cellular signaling pathways. Fmoc-Tyr(HPO3Bzl)-OH (CAS: 191348-16-0) has emerged as the premier building block for incorporating phosphotyrosine residues into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS)[1]. By utilizing a monobenzyl-protected phosphate group, this derivative elegantly bypasses the severe side reactions associated with unprotected or fully protected phosphate esters, ensuring high-fidelity peptide assembly[2].
This technical whitepaper provides an in-depth analysis of the chemical structure, mechanistic advantages, and validated experimental protocols for utilizing Fmoc-Tyr(HPO3Bzl)-OH in peptide synthesis.
Chemical Identity & Structural Properties
Fmoc-Tyr(HPO3Bzl)-OH, systematically known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is a highly specialized amino acid derivative[3]. Its structure consists of three functional domains critical for SPPS:
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Fmoc Group : Protects the α -amino group, allowing for iterative peptide chain elongation under basic deprotection conditions.
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Free Carboxylic Acid : Serves as the activation site for coupling to the resin-bound peptide's N-terminus.
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Monobenzyl Phosphate Ester : Protects the reactive phenolic hydroxyl of the tyrosine side chain while maintaining one acidic proton.
Table 1: Physicochemical Profile
To ensure reproducibility in stoichiometric calculations, researchers must rely on the precise physicochemical properties of the compound[1][3].
| Property | Specification |
| Chemical Name | N-α-Fmoc-O-benzyl-L-phosphotyrosine |
| Synonyms | Fmoc-Tyr(PO(OBzl)OH)-OH; Fmoc-O-benzylphospho-L-tyrosine |
| CAS Number | 191348-16-0 |
| Molecular Formula | C31H28NO8P |
| Molecular Weight | 573.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Clearly soluble in DMF, DMSO, and Dichloromethane |
| Purity Standard | ≥ 95.0% (HPLC) |
Mechanistic Rationale: The Monobenzyl Advantage
The selection of Fmoc-Tyr(HPO3Bzl)-OH over other phosphotyrosine derivatives is driven by strict chemical causality. During SPPS, the phosphate group must survive repeated cycles of basic Fmoc deprotection (20% piperidine) and ultimately be cleaved during the final acidic resin detachment[4].
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Unprotected Phosphates (-PO3H2) : While cost-effective, unprotected phosphate groups actively participate in the activation step, leading to the formation of pyrophosphates and cross-linked byproducts. This drastically reduces coupling yields[2].
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Dibenzyl Phosphates (-PO3Bzl2) : Fully protected phosphates are sterically hindered. More critically, they are highly susceptible to piperidine-induced β -elimination during Fmoc removal, which destroys the phosphotyrosine residue[5].
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Monobenzyl Phosphates (-HPO3Bzl) : The monobenzyl strategy provides the optimal chemical balance. The remaining acidic proton on the phosphate group deprotonates during piperidine treatment, forming a stable salt that electronically inhibits β -elimination[4]. Furthermore, the single benzyl group is easily cleaved by standard Trifluoroacetic acid (TFA) cocktails[2].
Caption: Logical comparison of phosphotyrosine protection strategies in Fmoc SPPS.
Experimental Protocol: High-Efficiency Coupling & Cleavage
Because the monobenzyl phosphate group contains an acidic proton, it will consume a portion of the basic additives (e.g., DIPEA) used during coupling[2]. Standard protocols must be modified to prevent incomplete activation. The following methodology is designed as a self-validating system , ensuring that each step is verified before progression.
Phase 1: Activation and Coupling
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Resin Preparation : Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 15 minutes.
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Reagent Preparation : In a separate vial, dissolve 5 equivalents of Fmoc-Tyr(HPO3Bzl)-OH and 5 equivalents of a uronium-based coupling reagent (HATU or HCTU) in a minimal volume of DMF[2].
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Base Addition (Critical Step) : Add 15 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.
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Causality: The standard 2-to-3-fold excess of DIPEA is insufficient because the acidic phosphate proton neutralizes the base, forming a piperidide salt. A 15-fold excess ensures complete activation of the carboxylic acid and maintains the necessary basic environment[2].
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Coupling : Immediately transfer the activated mixture to the resin. Agitate for 1 to 2 hours at room temperature.
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System Validation (Kaiser Test) : Perform a Kaiser (ninhydrin) test.
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Negative (Yellow): Coupling is complete. Proceed to washing.
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Positive (Blue): Coupling is incomplete. Perform a double-coupling using a different activator (e.g., PyBOP/DIPEA) to overcome sequence-specific steric hindrance.
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Phase 2: Global Deprotection and Cleavage
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Washing : Wash the resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) to remove all residual DMF.
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Cleavage Cocktail : Prepare a highly scavenged TFA cocktail, such as Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) or TFA/TIS/H2O (95:2.5:2.5)[6][7].
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Reaction : Incubate the resin with the cleavage cocktail for 2.5 to 3 hours at room temperature.
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Causality: This extended acidic treatment simultaneously cleaves the peptide from the solid support, removes all standard side-chain protecting groups, and quantitatively cleaves the benzyl ester from the phosphate group, yielding the free phosphotyrosine residue[4].
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Precipitation : Filter the resin and precipitate the crude phosphopeptide in ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.
Caption: Step-by-step SPPS workflow for incorporating Fmoc-Tyr(HPO3Bzl)-OH.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized phosphopeptide, analytical validation via RP-HPLC and ESI-MS (Electrospray Ionization Mass Spectrometry) is mandatory.
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Mass Shift Verification : A successfully incorporated and deprotected phosphotyrosine residue will result in a mass shift of +80 Da relative to the unphosphorylated tyrosine peptide (addition of HPO3 minus H ).
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Troubleshooting Benzyl Reattachment : During TFA cleavage, the liberated benzyl cation can act as a powerful electrophile and reattach to electron-rich residues (e.g., Tryptophan or Methionine)[4]. If MS analysis shows a +90 Da adduct (mass of benzyl group), the cleavage step failed to properly scavenge the cation. Solution: Increase the concentration of nucleophilic scavengers (e.g., Triisopropylsilane (TIS) or phenol) in the cleavage cocktail and strictly avoid heating the cleavage reaction above room temperature[4][7].
References
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Title: N-Fmoc-O-benzyl-L-phosphotyrosine, CAS No. 191348-16-0 Source: iChemical URL:[Link]
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Title: Novabiochem®: Fmoc-Tyr(PO(OBzl)OH)-OH Protocol Guide Source: Sigma-Aldrich (Novabiochem) URL: [Link]
- Title: Coupling method for peptide synthesis at elevated temperatures (US9969769B2)
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Title: The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis Source: ResearchGate URL:[Link]
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Title: Introduction to peptide synthesis Source: ResearchGate URL:[Link]
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Title: Synthesis of Phosphopeptides in the Fmoc Mode Source: ResearchGate URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. N-Fmoc-O-benzyl-L-phosphotyrosine, CAS No. 191348-16-0 - iChemical [ichemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9969769B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
